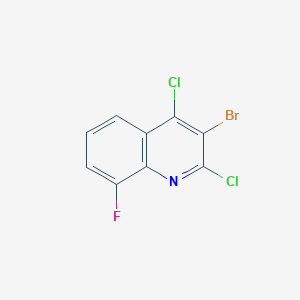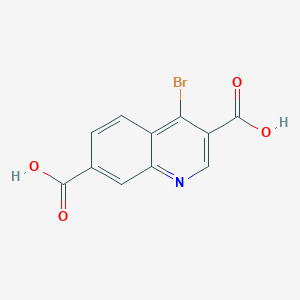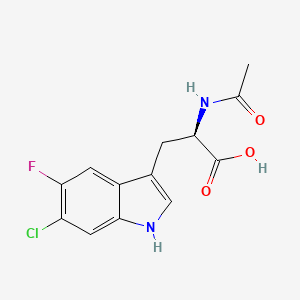
3-Formylphenethyl indolizine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a formyl group attached to a phenethyl side chain and an indolizine core with a carboxylate group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cycloaddition reaction between pyridinium salts and dipolarophiles. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride. The phenethyl side chain can be attached through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenethyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 3-Phenethyl indolizine-6-carboxylic acid.
Reduction: 3-Hydroxymethylphenethyl indolizine-6-carboxylate.
Substitution: Various substituted phenethyl indolizine-6-carboxylates.
Aplicaciones Científicas De Investigación
3-Formylphenethyl indolizine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 3-Formylphenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The phenethyl side chain can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenethyl indole-6-carboxylate: Similar structure but with an indole core instead of indolizine.
3-Formylphenethyl pyrrole-6-carboxylate: Similar structure but with a pyrrole core.
3-Formylphenethyl quinoline-6-carboxylate: Similar structure but with a quinoline core.
Uniqueness
3-Formylphenethyl indolizine-6-carboxylate is unique due to its indolizine core, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds with indole, pyrrole, or quinoline cores.
Propiedades
Fórmula molecular |
C18H15NO3 |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-(3-formylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)8-10-22-18(21)16-6-7-17-5-2-9-19(17)12-16/h1-7,9,11-13H,8,10H2 |
Clave InChI |
KLBKXJPRTYOXRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)




